REACTION_CXSMILES
|
[F:1][C:2]1([F:19])[O:7][C:6]2[CH:8]=[CH:9][C:10](C(C(C)C)=O)=[CH:11][C:5]=2[C:4]([F:18])([F:17])[O:3]1.[Cl:20]C(Cl)(Cl)C1C=C(Cl)C=CC=1OC(F)=O.F>>[F:1][C:2]1([F:19])[O:7][C:6]2[CH:8]=[CH:9][C:10]([Cl:20])=[CH:11][C:5]=2[C:4]([F:18])([F:17])[O:3]1
|
Name
|
ketone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
isopropyl 2,2,4,4-tetrafluoro-1,3-benzodioxan-6-yl ketone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1(OC(C2=C(O1)C=CC(=C2)C(=O)C(C)C)(F)F)F
|
Name
|
halobenzodioxane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
fluoroformic acid 2-trichloromethyl-4-chlorophenyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(C1=C(C=CC(=C1)Cl)OC(=O)F)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
FC1(OC(C2=C(O1)C=CC(=C2)Cl)(F)F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |